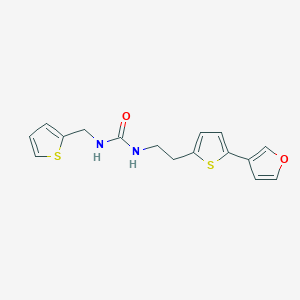

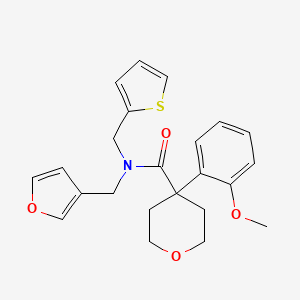

![molecular formula C17H19FN6OS B2775526 2-[[4-amino-5-(3-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)acetamide CAS No. 1037966-06-5](/img/structure/B2775526.png)

2-[[4-amino-5-(3-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-[[4-amino-5-(3-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)acetamide” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The triazole ring is substituted with an amino group and a fluorophenyl group. The molecule also contains a sulfanyl group and a cyanocyclohexyl group .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the amino, fluorophenyl, sulfanyl, and cyanocyclohexyl groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación

Antimicrobial Activity

The treatment of infectious diseases remains a significant challenge, especially with the rise of drug-resistant bacterial and fungal strains. Schiff bases, including RO4, have shown promise as antimicrobial agents. In the case of RO4, it was synthesized by reacting 4-amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with benzaldehydes containing different substituents at position 4 . Notably, RO4 exhibited moderate antifungal activity against Candida spp., with the highest activity observed against C. albicans (MIC value of 62.5 µg/mL) . Further studies have explored its mechanism of action through molecular docking to enzymes like topoisomerase IV, D-Alanyl-D-Alanine Ligase, and dihydrofolate reductase .

Antitubercular Potential

Indole derivatives, which share structural similarities with RO4, have been investigated for their antitubercular activity. While not directly related to RO4, these compounds provide insights into the potential of similar structures. For instance, (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives derived from pyridine and indole exhibited activity against Mycobacterium tuberculosis (H37Ra MTB) and Mycobacterium bovis (BCG) in vitro .

Pharmacokinetics and Formulation

Understanding RO4’s pharmacokinetics (absorption, distribution, metabolism, and excretion) is essential for drug development. Researchers may explore its stability, solubility, and bioavailability. Formulation studies aim to create effective drug delivery systems.

Direcciones Futuras

Mecanismo De Acción

Target of Action

Similar compounds such as 2-amino-5-(4-fluorophenyl)-1,3,4-thiadiazole and indole derivatives have been found to bind with high affinity to multiple receptors, suggesting a broad spectrum of biological activities.

Mode of Action

This is a common mechanism of action for many bioactive compounds .

Biochemical Pathways

Similar compounds have been found to affect various pathways, leading to diverse biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Result of Action

Similar compounds have shown a range of effects, including antiviral, anti-inflammatory, and anticancer activities . These effects are likely the result of the compound’s interaction with its targets and the subsequent changes in cellular processes.

Propiedades

IUPAC Name |

2-[[4-amino-5-(3-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN6OS/c18-13-6-4-5-12(9-13)15-22-23-16(24(15)20)26-10-14(25)21-17(11-19)7-2-1-3-8-17/h4-6,9H,1-3,7-8,10,20H2,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYCCTXLXSFBLQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C#N)NC(=O)CSC2=NN=C(N2N)C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[4-Amino-5-(3-fluorophenyl)-4h-1,2,4-triazol-3-yl]sulfanyl}-n-(1-cyanocyclohexyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

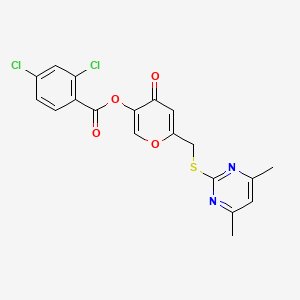

![4-Bromo-2-{[(5-chloro-2-fluorophenyl)amino]methyl}phenol](/img/structure/B2775443.png)

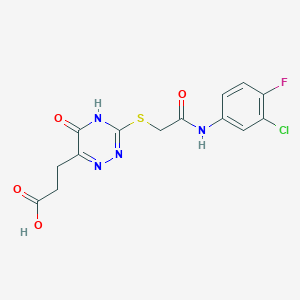

![N-(4-chloro-5H-1,2,3-dithiazol-5-yliden)-2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}aniline](/img/structure/B2775448.png)

![1-(7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)-N-(2-methoxybenzyl)piperidine-4-carboxamide](/img/structure/B2775449.png)

![N-(2,4-dimethoxyphenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2775454.png)

![2-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2775460.png)

![N-[Cyano(thiophen-3-YL)methyl]-3,3,3-trifluoropropanamide](/img/structure/B2775464.png)

![N-benzyl-2-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]benzenecarboxamide](/img/structure/B2775466.png)